Sucrose octasulfate (potassium salt)
Description
Historical Context and Evolution of Research on Sulfated Saccharides
The scientific journey into sulfated saccharides, the class of compounds to which potassium sucrose (B13894) octasulfate belongs, began over a century ago. The initial isolation of "fucoidin," a sulfated polysaccharide, from marine brown algae was reported in 1913. oup.comoup.com For many years, these molecules were primarily viewed as a source of L-fucose, though their anticoagulant properties were recognized early on. oup.com The mid-20th century saw the discovery of sulfated fucans in marine invertebrates as well. oup.com
Early research was often hampered by the structural complexity and heterogeneity of naturally derived sulfated polysaccharides. nih.govmdpi.com However, advancements in analytical techniques, particularly high-resolution nuclear magnetic resonance (NMR), have enabled more detailed structural elucidation. nih.gov This has revealed a high degree of structural variability among sulfated polysaccharides from different natural sources. nih.gov
The study of sulfated polysaccharides has been driven by their diverse and potent biological activities, including anticoagulant, anti-inflammatory, antiviral, antioxidant, and immunomodulatory properties. e-algae.org The covalent attachment of sulfate (B86663) groups to the polysaccharide structure is key to these functions. e-algae.org Research has shown that the biological properties are not merely a function of charge density but are also determined by specific structural features, such as the pattern and position of sulfation. oup.com
The challenges in isolating and characterizing homogeneous sulfated polysaccharides from natural sources led to an increased interest in the chemical synthesis and modification of polysaccharides. nih.govmdpi.com This allows for the production of compounds with well-defined structures, facilitating a clearer understanding of structure-activity relationships. nih.gov Potassium sucrose octasulfate is a prime example of a synthetically derived sulfated saccharide that has become a valuable tool in various research fields.
Academic Significance and Broad Research Domains of Potassium Sucrose Octasulfate
Potassium sucrose octasulfate, also referred to as sucrosofate (B108227) potassium, has emerged as a significant compound in biomedical research due to its multifaceted biological activities. glpbio.com Its applications in academic research are extensive and span several key domains:
Gastrointestinal Research: As a component of the gastrointestinal protectant sucralfate (B611045) (an aluminum-sucrose complex), sucrose octasulfate has been studied for its ability to inhibit peptic hydrolysis and protect the esophageal and gastric epithelium from acid-induced injury. glpbio.comcaymanchem.comnih.gov Research has explored its cytoprotective effects and its role in stimulating the growth of gastric epithelial cells. nih.gov
Cancer Biology: In the field of oncology, research has demonstrated that sucrose octasulfate can inhibit tumor growth. glpbio.comcaymanchem.com It achieves this by preventing fibroblast growth factor 2 (FGF-2), a potent angiogenic factor, from binding to endothelial cells and can also displace pre-bound FGF-2. glpbio.comcaymanchem.com This highlights its potential as a tool for studying angiogenesis and developing anti-cancer strategies. glpbio.com
Hematology and Coagulation: Sucrose octasulfate has been investigated as a surrogate for heparin due to its ability to bind to thrombin and inhibit its catalytic activity. glpbio.comcaymanchem.com This interaction is of interest in the study of coagulation and the development of novel anticoagulant agents.
Wound Healing: The compound has shown potential in promoting the healing of diabetic foot ulcers. oup.com Research indicates that it can regulate matrix metalloproteinases (MMPs), stabilize growth factors, promote angiogenesis, and modulate inflammatory responses and oxidative stress, all of which are crucial for effective wound repair. oup.com
Drug Delivery: In pharmaceutical sciences, potassium sucrose octasulfate has been utilized in the preparation of liposomes for the delivery of chemotherapeutic agents like irinotecan (B1672180). medchemexpress.com
The following table summarizes the key research domains and findings related to potassium sucrose octasulfate:
| Research Domain | Key Research Findings |
| Gastrointestinal Research | Inhibits peptic hydrolysis and protects gastric epithelium. glpbio.comcaymanchem.comnih.gov Stimulates gastric epithelial cell growth. nih.gov |
| Cancer Biology | Inhibits tumor growth by preventing FGF-2 binding to endothelial cells. glpbio.comcaymanchem.com |
| Hematology | Acts as a heparin surrogate by inhibiting thrombin activity. glpbio.comcaymanchem.com |
| Wound Healing | Promotes healing of diabetic ulcers by regulating MMPs, stabilizing growth factors, and promoting angiogenesis. oup.com |
| Drug Delivery | Used in the formulation of nanoliposomes for drug delivery. medchemexpress.com |
| Antimicrobial Research | The silver salt of sucrose octasulfate (IASOS™) exhibits antimicrobial activity against various pathogens. plos.org |
Structure
2D Structure
Properties
CAS No. |
73264-44-5 |
|---|---|
Molecular Formula |
C12H22KO35S8 |
Molecular Weight |
1021.9 g/mol |
IUPAC Name |
octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate |
InChI |
InChI=1S/C12H22O35S8.K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
InChI Key |
ALFLVWDINUCJTJ-AKSHDPDZSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
Appearance |
Assay:≥95%A crystalline solid |
Other CAS No. |
73264-44-5 |
Synonyms |
1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt; Sucrosofate Potassium; |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Potassium Sucrose Octasulfate
Established Synthetic Pathways
The conventional synthesis of potassium sucrose (B13894) octasulfate primarily relies on the sulfation of sucrose using a sulfur trioxide complex. This approach has been refined over time, with a focus on optimizing reaction conditions and solvent systems to enhance efficiency and product quality.
A well-documented method for the synthesis of potassium sucrose octasulfate involves the use of a pyridine-sulfur trioxide (Py·SO₃) complex. googleapis.com In this process, sucrose is reacted with a slurry of the pyridine-sulfur trioxide complex in pyridine (B92270). The reaction mixture is heated to facilitate the complete sulfation of all eight hydroxyl groups of the sucrose molecule. googleapis.com Following the reaction, the pyridine is decanted, and the resulting solid is dissolved in deionized water. The pH is then adjusted to a range of 8-9 with a potassium hydroxide (B78521) solution to form the potassium salt. googleapis.com
The reaction conditions, such as temperature and duration, are critical parameters that influence the yield and purity of the final product. Different studies have reported slight variations in these parameters to optimize the synthesis. For instance, one method involves heating the reaction mixture to 65°C and maintaining this temperature for 4 hours. googleapis.com Another approach describes heating the pyridine-sulfur trioxide slurry to 45°C before the addition of sucrose and then increasing the temperature to 65°C for 4 hours. googleapis.com
A summary of representative reaction parameters from different studies is presented in the table below.
Table 1: Reaction Parameters for Pyridine-Sulfur Trioxide Mediated Sulfation of Sucrose
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Sucrose | 95.84 g (0.28 mole) | 265.96 g (0.77 mol) |
| Pyridine-Sulfur Trioxide | 359.70 g (2.26 mole) | 989.23 g (6.22 mol) |
| Pyridine (Solvent) | 1800 ml | 5000 ml |
| Reaction Temperature | 65°C | 65°C |
| Reaction Time | 4 hours | 4 hours |
| Yield | 52.6% | Not specified |
Data sourced from a U.S. Patent document. googleapis.com
To address some of the drawbacks associated with the use of pyridine, such as its toxicity, alternative solvent systems have been investigated. A significant advancement in this area is the use of triethylamine (B128534) as the solvent. patsnap.com In this optimized pathway, sucrose is first dissolved in triethylamine at an elevated temperature, typically around 60°C. Subsequently, a triethylamine-sulfur trioxide complex is added to the solution to initiate the sulfation reaction. patsnap.com
This method offers several advantages, including milder reaction conditions and simpler operation. patsnap.com The optimization of reaction temperature and time within the triethylamine solvent system has been shown to have a direct impact on the product yield. For example, maintaining a temperature of 40-50°C for five hours has resulted in a yield of 91%, whereas a shorter reaction time of two hours at a higher temperature of 75-80°C yielded 85%. patsnap.com Another set of conditions, 60-65°C for three hours, also resulted in an 85% yield. patsnap.com This demonstrates the flexibility and the importance of fine-tuning the reaction parameters to achieve optimal results.
Table 2: Impact of Reaction Conditions in Triethylamine Solvent on Yield
| Reaction Temperature | Reaction Time | Yield |
|---|---|---|
| 40-50°C | 5 hours | 91% |
| 75-80°C | 2 hours | 85% |
| 60-65°C | 3 hours | 85% |
Data compiled from a study on a new synthesis and purification method. patsnap.com
Novel and Green Chemistry Approaches in Potassium Sucrose Octasulfate Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in chemistry. This has led to investigations into novel approaches for the synthesis of potassium sucrose octasulfate that align with the principles of green chemistry.
The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high specificity, mild reaction conditions, and reduced environmental impact. In the context of sucrose derivatives, enzymatic approaches have been successfully employed for the synthesis of compounds like sucrose-6-acetate. ijbiotech.com Enzymes such as fructosyltransferase have been shown to catalyze the transfer of a fructosyl group to produce sucrose-6-acetate from sucrose and glucose-6-acetate. ijbiotech.com
However, the direct enzymatic synthesis of potassium sucrose octasulfate remains a significant challenge. The sulfation of all eight hydroxyl groups of sucrose is a complex transformation that has not yet been efficiently replicated using enzymatic systems. While sulfotransferases are the enzymes responsible for sulfation reactions in biological systems, their application for the exhaustive sulfation of sucrose to produce the octasulfate has not been reported. nih.govnih.gov Therefore, this area of research is still in its exploratory phase, with the potential for future breakthroughs as our understanding of sulfotransferases and their substrate specificities expands.
Advanced Purification and Isolation Techniques for Potassium Sucrose Octasulfate
The purification and isolation of potassium sucrose octasulfate are critical steps to obtain a product of high purity. The established methods typically involve a series of crystallization and filtration steps.
Following the sulfation reaction and neutralization with potassium hydroxide, the crude product is typically precipitated from the reaction mixture by cooling. googleapis.compatsnap.com A common technique involves cooling the solution to a temperature between 0-5°C to induce crystallization and then collecting the solid product by suction filtration. patsnap.com
To achieve a high degree of purity, repeated crystallization is often necessary. This involves dissolving the filtered solid in purified water, often with gentle heating to 30-35°C, followed by cooling again to 0-5°C to precipitate the purified powder. patsnap.com This process can be repeated multiple times until the desired purity is achieved. patsnap.com In some protocols, a mixture of deionized water and methanol (B129727) is used as the recrystallization solvent. googleapis.com The final step in the isolation process is drying the purified white powder under vacuum to remove any residual solvent. patsnap.com These meticulous purification steps are essential for ensuring the quality and consistency of the final potassium sucrose octasulfate product.
Advanced Structural Elucidation and Characterization of Potassium Sucrose Octasulfate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a fundamental tool for the detailed structural elucidation of potassium sucrose (B13894) octasulfate. Conformational analysis of the molecule has been successfully performed using this technique. nih.gov It allows for the precise assignment of atomic nuclei within the molecule, confirming its identity and the completeness of the sulfation process.
Two-Dimensional NMR Techniques (e.g., 1H, 13C Assignments)
Two-dimensional (2D) NMR measurements are instrumental in completely assigning all the proton (¹H) and carbon-13 (¹³C) resonances of potassium sucrose octasulfate (K₈SOS). nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to resolve overlapping signals that are common in complex carbohydrates. These experiments establish connectivity between adjacent protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons separated by two or three bonds (HMBC). mdpi.comutoronto.ca This comprehensive assignment provides definitive proof of the complete sulfation of all eight hydroxyl groups on the sucrose backbone during synthesis. nih.gov A comparison of the ¹³C NMR chemical shifts for K₈SOS and sucralfate (B611045) has also demonstrated that the sugar moiety in sucralfate is indeed sucrose octasulfate. nih.gov
Below is a table representing typical NMR data for sulfated sucrose derivatives. The exact chemical shifts for potassium sucrose octasulfate can vary based on experimental conditions.
| Technique | Purpose | Typical Observations for Sulfated Sucrose Derivatives |
| ¹H NMR | Identifies proton environments. | Downfield shifts of protons attached to carbons bearing sulfate (B86663) groups compared to unsubstituted sucrose. |
| ¹³C NMR | Identifies carbon environments. | Downfield shifts for carbons bonded to sulfate groups (C-O-SO₃⁻). |
| COSY | Correlates coupled protons (typically ¹H-¹H). | Establishes proton-proton connectivities within the glucose and fructose (B13574) rings. |
| HSQC/HMQC | Correlates protons to directly attached carbons. | Links specific proton signals to their corresponding carbon signals for unambiguous assignment. |
| HMBC | Correlates protons to carbons over 2-3 bonds. | Confirms linkages between sugar rings and the positions of sulfate groups. |
Table 1: Application of 2D NMR Techniques in the Analysis of Sulfated Sucrose.
Deuterium-Induced, Differential-Isotope-Shift NMR for Structural Confirmation and Impurity Profiling
Deuterium-induced, differential-isotope-shift (DIS) NMR spectroscopy is a powerful method for both structural confirmation and the analysis of impurities. nih.govwdh.ac.id This technique involves the exchange of protons, such as those in any remaining hydroxyl groups, with deuterium (B1214612) from a solvent like D₂O. This isotopic substitution induces a small, measurable shift in the chemical shifts of nearby ¹³C nuclei. nih.gov In a fully sulfated potassium sucrose octasulfate molecule, no hydroxyl groups are present, so no deuterium-induced shifts are expected. The absence of such shifts further confirms the complete sulfation of the sucrose moiety. wdh.ac.id
Furthermore, this method is highly effective for detecting and characterizing carbon-containing impurities and hydrolysis products. nih.gov If the sample contains partially sulfated sucrose or if hydrolysis has occurred, leading to the formation of free hydroxyl groups, these will undergo H/D exchange. The resulting isotope shifts in the ¹³C NMR spectrum serve as sensitive probes, revealing the presence and location of these impurities. nih.govwdh.ac.id
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical analytical method for characterizing potassium sucrose octasulfate, a highly polar and polyanionic compound. researchgate.net The primary challenge in MS analysis is the molecule's fragility and its tendency to be multiply charged in the gas phase, which can lead to extensive fragmentation. researchgate.net Soft ionization techniques like electrospray ionization (ESI) are commonly used. researchgate.net
Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) for Structural Analysis
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a sensitive and specific method for the analysis of sucrose octasulfate. researchgate.netnih.gov This technique combines the high-resolution separation capabilities of UPLC, which uses columns with small particle sizes (e.g., 1.7 µm) for fast and efficient separation, with the precise detection and structural analysis provided by MS/MS. researchgate.netnih.gov A developed UPLC-MS/MS method allows for the determination of sucrose octasulfate with a low limit of quantitation, often in the nanogram range. researchgate.net The method's linearity, accuracy, and precision are typically validated to meet regulatory guidelines. researchgate.net
Ion-Pair Reversed-Phase LC-MS/MS for Complex Anionic Compounds
Due to the highly anionic and polar nature of sucrose octasulfate, standard reversed-phase liquid chromatography is ineffective. researchgate.netresearchgate.net To overcome this, ion-pair reversed-phase (IP-RP) chromatography is employed. researchgate.netchromatographyonline.com This technique introduces an ion-pairing agent, such as a tetraalkylammonium salt like diethylamine (B46881), into the mobile phase. researchgate.netresearchgate.net The cationic ion-pairing agent forms a neutral complex with the anionic sulfate groups of the sucrose octasulfate molecule. chromatographyonline.com This neutral ion-pair has increased hydrophobicity, allowing it to be retained and separated on a reversed-phase column (e.g., a polar amide or C18 column). researchgate.netchromatographyonline.com This approach enables effective chromatographic separation before the analyte is introduced into the mass spectrometer for detection. researchgate.net
Complex Ion Formation and Fragmentation Pathways in Mass Spectrometry
The behavior of sucrose octasulfate in a mass spectrometer is complex. Direct electrospray ionization in negative ion mode often yields a poor response because the multiply charged precursor ion is fragile in the gas phase. researchgate.net This fragility is attributed to strong Coulombic repulsion between the multiple negative charges and the lability of the sulfate groups. researchgate.net
To prevent in-source fragmentation and stabilize the molecule for analysis, complex ion formation is investigated. The molecule is often cationized with counterions like sodium (Na⁺) or cesium (Cs⁺) to form stable, positively charged complex ions. researchgate.netnih.govresearchgate.net For instance, the doubly-charged positive ion [M-8H+10Na]²⁺ has been observed. nih.gov
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
A study by the National Institute of Hygienic Sciences in Japan reported the following significant peaks in the infrared spectrum of a potassium sucrose octasulfate reference standard: 3494, 1642, 1247, 1002, 795, and 584 cm⁻¹. nih.gov The broad band around 3494 cm⁻¹ is indicative of the O-H stretching vibrations of residual water molecules. The prominent and strong absorption band observed around 1247 cm⁻¹ is characteristic of the S=O stretching vibration of the sulfate ester groups. The peak at 1002 cm⁻¹ can be attributed to the C-O stretching vibrations within the sucrose molecule. The bands at lower wavenumbers, such as 795 cm⁻¹ and 584 cm⁻¹, are within the fingerprint region and correspond to the complex vibrational modes of the entire molecule, including the C-O-S linkages.
Further analysis has shown that the infrared spectrum of potassium sucrose octasulfate can be compared with that of sucralfate, an aluminum hydroxide (B78521) complex of sucrose octasulfate. While both share similarities due to the common sucrose octasulfate moiety, distinct differences are observed. google.comgoogle.com For instance, a comparison of the IR spectra can reveal differences in the 2800-3600 cm⁻¹ region, which is influenced by the hydration state and the counter-ion present. google.com The consistency of the infrared spectrum is a critical quality control parameter, as demonstrated by the authorization of a new batch of Potassium Sucrose Octa Sulfate Reference Standard (Control 961) based on its identical IR spectrum to the previous standard (Control 901). nih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretching | 3494 | nih.gov |
| S=O Stretching | 1247 | nih.gov |
| C-O Stretching | 1002 | nih.gov |
| Fingerprint Region | 795 | nih.gov |
| Fingerprint Region | 584 | nih.gov |
Advanced Chromatographic Characterization Techniques for Potassium Sucrose Octasulfate
Advanced chromatographic techniques are indispensable for the purification, quantification, and characterization of potassium sucrose octasulfate and its related substances. High-Performance Liquid Chromatography (HPLC) is a primary method employed for this purpose.
One established HPLC method utilizes an aminopropylsilanized silica (B1680970) gel column with a differential refractometer as the detector. nihs.go.jp The mobile phase typically consists of an aqueous solution of ammonium (B1175870) sulfate adjusted to an acidic pH with phosphoric acid. nihs.go.jp The retention time of sucrose octasulfate under these conditions is generally between 6 and 11 minutes. nihs.go.jp This method is sensitive enough to detect impurities, as evidenced by the detection of three impurities in a reference standard by the National Institute of Hygienic Sciences. nih.gov
For more sensitive and specific detection, especially in biological matrices, ion-pair reversed-phase ultra-performance liquid chromatography coupled with tandem mass spectrometry (IPRP-UPLC-MS/MS) has been developed. researchgate.net This method employs a polar amide column and uses diethylamine and formic acid as ion-pairing reagents. researchgate.net The use of a ¹³C-labeled sucrose octasulfate as an internal standard allows for accurate quantification. researchgate.net This advanced technique can achieve a low limit of quantitation of 0.20 ng on the column. researchgate.net
The choice of chromatographic conditions is crucial for resolving sucrose octasulfate from its potential degradation products or related substances. For instance, adjusting the concentration of ammonium sulfate in the mobile phase is critical to ensure adequate separation from related substances with a relative retention time of about 0.7. nihs.go.jp
| Parameter | Condition | Reference |
|---|---|---|
| Column | Aminopropylsilanized silica gel for liquid chromatography (about 8 µm in particle diameter) | nihs.go.jp |
| Mobile Phase | Aqueous solution of ammonium sulfate (26 to 132 g/L) with phosphoric acid to pH 3.5 | nihs.go.jp |
| Detector | Differential refractometer | nihs.go.jp |
| Retention Time | 6 - 11 minutes | nihs.go.jp |
| Advanced Method | Ion-pair reversed-phase UPLC-MS/MS | researchgate.net |
Solid-State Characterization
The solid-state properties of potassium sucrose octasulfate are crucial for its stability, formulation, and handling. These properties are investigated using techniques such as X-ray diffraction, solid-state NMR, and Raman spectroscopy.
X-ray diffraction (XRD) is the definitive method for determining the crystalline structure of materials. Potassium sucrose octasulfate can exist in crystalline forms, and its crystal structure has been elucidated. capes.gov.briucr.org The compound crystallizes in the monoclinic space group P2(1). tamu.edu The unit cell dimensions have been determined to be a = 7.7553(4) Å, b = 10.3642(5) Å, and c = 19.588(1) Å, with β = 101.99(1)°. tamu.edu
The crystal structure of potassium sucrose octasulfate heptahydrate has also been reported, providing detailed information about the arrangement of the sucrose octasulfate anions, potassium cations, and water molecules in the crystal lattice. capes.gov.briucr.org Powder X-ray diffraction (PXRD) is used to identify the crystalline form and to distinguish it from amorphous sucrose. Crystalline sucrose exhibits sharp, well-defined peaks in its PXRD pattern, whereas amorphous sucrose shows a broad halo. researchgate.net The formation of complexes with other molecules can be evidenced by changes in the X-ray diffraction pattern. google.com
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | tamu.edu |
| Space Group | P2(1) | tamu.edu |
| a (Å) | 7.7553(4) | tamu.edu |
| b (Å) | 10.3642(5) | tamu.edu |
| c (Å) | 19.588(1) | tamu.edu |
| β (°) | 101.99(1) | tamu.edu |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the local chemical environment of the atoms in potassium sucrose octasulfate. Two-dimensional and deuterium-induced differential-isotope-shift NMR measurements have enabled the complete assignment of all ¹H and ¹³C resonances of potassium sucrose octasulfate, confirming the complete sulfation of the sucrose molecule. nih.gov
Solid-state ¹³C NMR spectra can be used to distinguish potassium sucrose octasulfate from its complexes, such as sucralfate. Although the aluminum ions in sucralfate broaden the spectral peaks, distinct differences can still be observed. google.com
Raman spectroscopy complements IR spectroscopy and is sensitive to the vibrational modes of the molecule. The Raman spectra of potassium sucrose octasulfate and its complexes show significant differences in band intensity and location, particularly in the fingerprint region (600 cm⁻¹ to 1806 cm⁻¹), indicating different chemical structures. google.com In-situ high-temperature Raman spectroscopy has been used to study the phase transitions of similar compounds like potassium hydrogen sulfate, demonstrating the utility of this technique in characterizing the thermal behavior of sulfated compounds. jlu.edu.cn
Chiral Analysis and Stereochemical Investigations of Sulfated Sucrose Derivatives
The stereochemistry of sucrose and its derivatives is fundamental to their biological activity and chemical properties. Chiral analysis techniques are employed to confirm the enantiomeric purity and to study the stereochemical aspects of sulfated sucrose derivatives.
Living organisms typically utilize one enantiomeric form of sugars, for example, D-sugars are predominant in biological systems. pensoft.netusra.edu Therefore, confirming the stereochemical integrity of the sucrose backbone in potassium sucrose octasulfate is crucial.
Capillary electrophoresis (CE) is a powerful technique for the chiral separation of sugar derivatives. mdpi.comresearchgate.net By using chiral selectors, such as sulfated cyclodextrins, it is possible to resolve the enantiomers of monosaccharides and their derivatives. pensoft.netmdpi.comgoogle.com This approach can be applied to the analysis of the constituent monosaccharides of potassium sucrose octasulfate after hydrolysis to verify their D-configuration.
The synthesis of sucrose analogues and the study of their stereochemical characteristics are important areas of research. dntb.gov.ua While direct chiral analysis of the intact potassium sucrose octasulfate molecule is complex, the analysis of its building blocks after chemical or enzymatic degradation can provide definitive stereochemical information.
Chemical Modifications and Analog Design of Potassium Sucrose Octasulfate
Synthesis of Chemically Modified Sucrose (B13894) Octasulfate Derivatives
The core of analog design lies in the chemical synthesis of derivatives with altered structures. Key modifications have focused on the number and position of the sulfate (B86663) groups and isotopic labeling to aid in structural and metabolic studies.
Partially Desulfated Sucrose Sulfate Analogs
The synthesis of sucrose octasulfate analogs with fewer than eight sulfate groups has been a significant area of investigation. These partially desulfated molecules, such as sucrose heptasulfate, are valuable for understanding structure-activity relationships. The presence and position of each sulfate group can be critical for biological activity, and their selective removal provides insight into these requirements. psu.eduresearchgate.net
One documented approach involves the regioselective synthesis of specific derivatives. For instance, 2-O-hydroxy-sucrose-heptasulfate has been synthesized to probe the importance of the 2-O-sulfo group. psu.edu The synthesis can begin with the protection of a specific hydroxyl group, for example, by reacting sucrose with 3-O-lauryl-thiazolidine-2-thione to produce 2-O-lauryl sucrose. psu.edu This intermediate is then subjected to sulfonation using a reagent like trimethylamine-sulfur trioxide complex. psu.edu The final step involves the basic hydrolysis (deacylation) of the lauryl group to yield the target 2-O-hydroxy-sucrose-heptasulfate. psu.edu
Another patented method for producing 2-O-sucrose heptasulfate involves starting with a 2-O-sucrose fatty acid ester, such as 2-O-sucrose stearate. This compound undergoes a sulfation reaction, followed by salification with an inorganic base and subsequent hydrolysis to yield the crude heptasulfate product, which is then purified by crystallization. google.com
It is also noteworthy that partially desulfated analogs, particularly sucrose heptasulfate, can be formed as unwanted degradation products or impurities during the synthesis or manipulation of fully sulfated sucrose in aqueous solutions. googleapis.com Research has shown that the inability of certain selectively desulfated sucrose octasulfate molecules to promote receptor dimerization underscores the importance of the complete sulfation pattern for specific biological functions. psu.eduresearchgate.net
Deuterated Sucrose Octasulfate Variants
Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful tool for elucidating the structure of complex molecules and studying their metabolic pathways. Deuterated variants of sucrose octasulfate have been synthesized to support these analytical investigations.
A direct method for creating poly-C-deuterated sucrose analogs involves the Raney nickel-catalyzed deuteration of sucrose in refluxing deuterium oxide (D₂O). researchgate.net This process substitutes hydrogen atoms on the carbon backbone of the sucrose molecule with deuterium atoms. The resulting deuterated sucrose can then be sulfated to produce deuterated sucrose octasulfate. Commercially available deuterated sucrose, such as Sucrose-d14, serves as a starting material for such syntheses. medchemexpress.com
The primary application of these deuterated variants is in Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional and deuterium-induced, differential-isotope-shift NMR measurements have been instrumental in assigning all of the ¹H and ¹³C resonances of potassium sucrose octasulfate. nih.gov This complete assignment confirms the full sulfation of the sucrose molecule during synthesis and is also a valuable tool for identifying and characterizing carbon-containing impurities and hydrolysis products in solutions. nih.gov Solutions of sucrose in D₂O are used as standards for these NMR applications. isotope.com
Ion-Exchange Transformations to Alternate Salt Forms (e.g., Triethylammonium (B8662869) Sucrose Octasulfate)
The potassium salt of sucrose octasulfate is just one of many possible salt forms. The highly anionic nature of the sucrose octasulfate molecule allows for the straightforward exchange of its potassium counter-ions for other cations. This ion-exchange process is a common strategy to modify the compound's solubility, stability, and utility in specific applications, such as drug delivery.
A prevalent example is the synthesis of triethylammonium sucrose octasulfate (TASOS). This transformation is typically achieved by passing an aqueous solution of potassium or sodium sucrose octasulfate through a cation-exchange column. google.comgoogleapis.com The column contains a resin in its acid form (H⁺), which replaces the potassium or sodium ions, yielding sucrose octasulfuric acid in the eluate. psu.edugoogle.com The acidic solution is then immediately neutralized with a base, such as triethylamine (B128534), to form the desired triethylammonium salt. google.commdpi.com This process avoids degradation that can occur in aqueous solutions, and the final product can be precipitated and purified using organic solvents like 2-methyltetrahydrofuran. google.comgoogle.com
A similar ion-exchange methodology is used to prepare other salt forms, such as magnesium sucrose octasulfate. A solution of potassium sucrose octasulfate is passed through an ion-exchange resin to obtain the acid form, which is then neutralized with magnesium hydroxide (B78521) to produce the magnesium salt. psu.eduacs.org
Table 1: Synthesis of Alternate Salt Forms of Sucrose Octasulfate
| Target Salt Form | Starting Material | Key Process Steps | Neutralizing Agent | Reference |
|---|---|---|---|---|
| Triethylammonium Sucrose Octasulfate (TASOS) | Potassium or Sodium Sucrose Octasulfate | 1. Pass aqueous solution through H⁺ form cation-exchange resin. 2. Neutralize the resulting sucrose octasulfuric acid. | Triethylamine | google.comgoogleapis.com |
| Magnesium Sucrose Octasulfate | Potassium Sucrose Octasulfate | 1. Pass aqueous solution through H⁺ form cation-exchange resin. 2. Neutralize the resulting sucrose octasulfuric acid. | Magnesium Hydroxide | psu.eduacs.org |
| Sodium Sucrose Octasulfate | Ammonium (B1175870) Sucrose Octasulfate | 1. Dissolve in water. 2. Adjust pH to 8-9 with NaOH. 3. Precipitate with ethanol. | Sodium Hydroxide | acs.orggoogle.com |
Complexation Studies with Metal Ions and Other Cations
The high density of negatively charged sulfate groups makes sucrose octasulfate an effective chelating agent, capable of forming stable complexes with a variety of metal ions and other cations. The most well-known of these is its complex with aluminum, known as sucralfate (B611045). medchemexpress.comnih.gov
The formation of the sucrose octasulfate-aluminum complex involves the interaction between the sulfate groups of the sucrose derivative and aluminum ions. nih.govnih.gov The precise structure of this complex can vary depending on the ratio of the components and the conditions of its formation. nih.govnih.gov These complexes exhibit distinct properties, including changes in solubility and stability, compared to the individual components. nih.govnih.gov
Beyond simple metal salts, studies have also examined the complexation of sucrose octasulfate with more complex cations, such as basic peptides and polyamines. These studies are often conducted in the context of mass spectrometry analysis to improve the ionization and detection of the highly charged sucrose octasulfate molecule. The formation of stable 1:1 complexes with these basic molecules can suppress fragmentation and allow for more accurate molecular weight determination. acs.org The interaction of soluble potassium sucrose octasulfate with proteins, such as acidic fibroblast growth factor (aFGF), has also been extensively studied, demonstrating that the sulfated disaccharide can bind to and stabilize the protein. scispace.com Similarly, sucrose octasulfate has been shown to bind to thrombin, a key enzyme in blood coagulation. acs.orgnih.gov
Comparative Chemical Studies with Related Polysulfated Carbohydrates
To better understand the unique properties of sucrose octasulfate, its chemical and biological characteristics are often compared with those of other polysulfated carbohydrates, most notably heparin and heparan sulfate. nih.gov Heparin is a naturally occurring, heterogeneous mixture of sulfated polysaccharide chains, whereas sucrose octasulfate is a synthetically produced, homogeneous disaccharide. google.comnih.gov
A key difference highlighted in comparative studies is the lack of significant anticoagulant activity in sucrose octasulfate compared to heparin. google.comnih.gov While heparin dramatically affects blood clotting times, sucrose octasulfate shows minimal effect, a difference attributed to its much smaller size and specific structure. nih.govnih.gov This distinction is advantageous in therapeutic contexts where growth factor modulation is desired without impacting coagulation. nih.gov
Studies comparing their binding to proteins like Fibroblast Growth Factor-2 (FGF-2) and thrombin reveal both similarities and differences. Both sucrose octasulfate and heparin can bind to the heparin-binding sites on these proteins. acs.orgnih.govnih.gov However, the nature of these interactions can differ. For example, non-ionic interactions contribute more significantly to the binding of sucrose octasulfate to thrombin than they do for heparin. acs.orgnih.gov Furthermore, while heparin induces dimerization of thrombin in solution, thrombin remains monomeric when complexed with sucrose octasulfate. acs.orgnih.gov These structural and chemical differences may form the basis for designing more specific modulators of protein function. acs.org
Table 2: Comparative Properties of Sucrose Octasulfate and Heparin
| Property | Potassium Sucrose Octasulfate | Heparin | Reference |
|---|---|---|---|
| Source | Synthetic | Natural (animal-derived) | nih.gov |
| Structure | Homogeneous sulfated disaccharide | Heterogeneous mixture of sulfated polysaccharides | google.comnih.gov |
| Anticoagulant Activity | Minimal / Negligible | High | google.comnih.govnih.gov |
| Binding to FGF-2 | Yes, binds with high affinity | Yes, binds with high affinity | nih.gov |
| Effect on Thrombin Oligomerization | Complex remains monomeric | Induces dimerization | acs.orgnih.gov |
Mechanistic Investigations at the Molecular and Supramolecular Levels
Interactions with Fibroblast Growth Factors (FGFs)
Potassium sucrose (B13894) octasulfate, a highly sulfated synthetic disaccharide, functions as a heparin mimetic, engaging in significant interactions with fibroblast growth factors (FGFs) and their receptors. nih.govveeprho.com These interactions are crucial for modulating the stability and signaling activity of FGFs.
Potassium sucrose octasulfate (SOS) demonstrates a high-affinity interaction with fibroblast growth factors. nih.gov It binds directly to acidic fibroblast growth factor (aFGF or FGF-1) and basic fibroblast growth factor (FGF-2). nih.govnih.gov The binding occurs at the polyanion-binding site on the FGF molecule, which is also the binding site for heparin. nih.gov Studies using isothermal titration calorimetry have shown that human acidic fibroblast growth factor (hFGF-1) binds strongly to the D2 ligand-binding domain of the FGF receptor with a dissociation constant (Kd) in the nanomolar range (Kd ~ 10⁻⁹ M), an interaction that is further stabilized by the presence of SOS. acs.org
The interaction between SOS and FGF is characterized by contacts with positively charged residues on the growth factor's surface. rcsb.org In the aFGF-SOS complex, the primary contact points involve the basic residues Lys112, Arg116, Lys118, and Arg122. rcsb.org This binding is competitive with other polyanions like heparin and suramin. nih.gov While SOS does not appear to induce FGF dimerization in solution on its own, its role is critical in the formation and stabilization of the ternary FGF-FGFR signaling complex. researchgate.netnih.gov
Table 1: Binding Characteristics of Sucrose Octasulfate (SOS)
| Interacting Molecule | Binding Site | Affinity (Kd) | Key Interacting Residues (on FGF-1) |
|---|---|---|---|
| Acidic Fibroblast Growth Factor (FGF-1) | Heparin/Polyanion Binding Site | High | Lys112, Arg116, Lys118, Arg122 |
A key function of potassium sucrose octasulfate is the significant conformational stabilization it imparts to FGFs. nih.gov Similar to heparin, soluble SOS protects acidic fibroblast growth factor (aFGF) against unfolding induced by thermal stress, urea, and acidic pH. nih.gov This stabilizing effect has been verified using biophysical techniques such as circular dichroism, fluorescence spectroscopy, and differential scanning calorimetry. nih.gov
Potassium sucrose octasulfate is a potent inducer of fibroblast growth factor receptor (FGFR) dimerization, which is an essential step for the activation of FGF signaling pathways. researchgate.netnih.gov SOS facilitates the formation of a stable, symmetric 2:2:2 dimeric complex, consisting of two FGF molecules, two FGFR molecules, and two SOS molecules. researchgate.netnih.gov
Crystal structure analysis of the FGF2-FGFR1-SOS complex reveals that each SOS molecule forms a bridge, binding simultaneously to FGF and its primary receptor (FGFR) within a 1:1:1 ternary complex, which enhances the FGF-FGFR affinity. researchgate.netnih.gov Crucially, the SOS molecule also interacts with the adjacent FGFR in the dimer, promoting the protein-protein interactions that stabilize the entire dimeric assembly. researchgate.netnih.gov This dual role of enhancing affinity and promoting dimerization is analogous to the "two-end" model proposed for heparin-induced FGFR dimerization. researchgate.netnih.gov The ability of a small, synthetic disaccharide like SOS to functionally imitate the much larger heparin polymer in this process underscores its efficacy as a heparin mimetic. nih.gov
The high degree of sulfation on the sucrose octasulfate molecule is fundamental to its biological activity. The eight sulfate (B86663) groups create a high negative charge density, which is critical for its electrostatic interaction with the positively charged heparin-binding domains on both FGF and FGFR. nih.govrcsb.org
The specific spatial arrangement of these sulfate groups allows SOS to effectively mimic heparin's function. nih.gov Research has demonstrated that the ability of SOS to promote receptor dimerization is directly linked to its sulfation pattern. researchgate.netnih.gov Experiments using selectively desulfated SOS molecules showed that they were unable to induce the dimerization of the FGF-FGFR complex, confirming that the dense sulfation is a mandatory feature for this activity. researchgate.netnih.gov This highlights that not just the presence of sulfate groups, but their number and stereochemical presentation, are key determinants for creating the specific molecular interactions required to bridge FGF and FGFR molecules and trigger the signaling cascade. researchgate.netnih.gov
Modulation of Protease Activity (e.g., Matrix Metalloproteinase-9 Inhibition)
In addition to its role in FGF signaling, potassium sucrose octasulfate has been shown to modulate the activity of certain proteases, notably matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net MMPs, when overexpressed in pathological conditions such as chronic wounds, contribute to the excessive degradation of extracellular matrix (ECM) components like collagen and the destruction of essential growth factors. nih.govresearchgate.netresearchgate.net
Potassium sucrose octasulfate can inhibit the activity of these excess MMPs. nih.govresearchgate.netmmu.ac.uk By binding to and neutralizing MMPs, it helps to restore a more balanced proteolytic environment. researchgate.net This inhibition reduces the degradation of the newly formed ECM and protects growth factors from proteolysis, thereby facilitating tissue formation and wound healing processes. nih.govresearchgate.net In environments with high concentrations of MMP-9, such as diabetic ulcers, the introduction of potassium sucrose octasulfate has been observed to promote cell proliferation, an effect attributed to its MMP-inhibitory action. nih.gov
Interactions with Thrombin and Coagulation Cascade Components
Potassium sucrose octasulfate also interacts with key components of the coagulation cascade, most notably the serine protease thrombin. nih.govamanote.com SOS binds directly to thrombin's heparin-binding site, known as exosite II. nih.govuq.edu.au This interaction occurs with a dissociation constant (Kd) of approximately 1.4 μM. nih.govamanote.com
Protein-Ligand Binding Dynamics and Structural Basis of Interaction
Potassium sucrose octasulfate (SOS), a highly sulfated sucrose derivative, functions as a structural and functional mimic of heparin, enabling it to interact with a variety of heparin-binding proteins. The binding dynamics and structural basis of these interactions have been elucidated through various biophysical and structural techniques, particularly with fibroblast growth factors (FGFs).
The interaction between SOS and FGFs is not merely a binding event but also a stabilization process. SOS has been shown to stabilize acidic fibroblast growth factor (aFGF) against thermal, urea, and acid-induced unfolding. nih.gov This stabilization is achieved through the interaction of the highly charged SOS molecule with the polyanion binding site on aFGF. nih.gov
The structural basis for how SOS potentiates FGF signaling was revealed by the crystal structure of the dimeric FGF2-FGFR1-SOS complex. researchgate.net The structure, resolved at 2.6-Å, shows a symmetric arrangement of two 1:1:1 FGF2-FGFR1-SOS ternary complexes. researchgate.net Within each of these complexes, the SOS molecule binds to both FGF2 and its receptor, FGFR1, thereby increasing the affinity between the growth factor and its receptor. researchgate.net Furthermore, SOS also interacts with the adjacent FGFR1 molecule in the dimer, promoting the protein-protein interactions necessary to stabilize the receptor dimerization, which is a critical step for signal activation. researchgate.net This dual role mimics the function of heparin in FGF signaling. researchgate.net
Table 1: Binding Dynamics of Potassium Sucrose Octasulfate with Fibroblast Growth Factors
| Protein | Technique | Key Findings | Reference |
|---|---|---|---|
| Human Acidic Fibroblast Growth Factor (hFGF-1) | 15N NMR Relaxation | Binds in a 1:1 ratio to the C-terminal domain; induces subtle conformational change and decreases overall protein flexibility. | researchgate.net |
| Acidic Fibroblast Growth Factor (aFGF) | Circular Dichroism, Fluorescence Spectroscopy, Differential Scanning Calorimetry | Stabilizes aFGF against thermal, urea, and acid-induced unfolding. | nih.gov |
| Fibroblast Growth Factor 2 (FGF-2) and its Receptor (FGFR1) | X-ray Crystallography | Forms a 1:1:1 ternary complex (FGF2-FGFR1-SOS) and promotes receptor dimerization by bridging two ternary complexes. | researchgate.net |
| Thrombin | Biochemical Assays | Binds to exosite II with a dissociation constant (KD) of ~1.4 µM and inhibits catalytic activity. | caymanchem.comcaymanchem.com |
| Monocyte Chemoattractant Protein-1 (MCP-1) | ESI FT-ICR Mass Spectrometry | Forms noncovalent complexes, including a dimer of MCP-1 with one SOS molecule. | core.ac.uk |
Supramolecular Assemblies and Host-Guest Chemistry Involving Potassium Sucrose Octasulfate
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as electrostatic interactions and hydrogen bonds. numberanalytics.com A key area within this field is host-guest chemistry, where a larger 'host' molecule with a binding cavity forms a complex with a smaller 'guest' molecule. numberanalytics.comnih.gov
In the context of potassium sucrose octasulfate, the molecule typically acts as a 'guest,' binding to cavities or specific sites on larger 'host' macromolecules like proteins. Due to its high negative charge density and structural flexibility, SOS can effectively interact with positively charged binding pockets on protein surfaces. nih.gov This interaction is exemplified by its binding to various heparin-binding proteins. nih.govcore.ac.uk
Research using electrospray ionization Fourier transform ion cyclotron resonance (ESI FT-ICR) mass spectrometry has demonstrated the formation of noncovalent complexes between SOS and the chemokine MCP-1 (Monocyte Chemoattractant Protein-1). core.ac.uk In these experiments, ions corresponding to a monomer of MCP-1 with one SOS molecule, as well as a dimer of MCP-1 with one SOS molecule, were observed. core.ac.uk This indicates that SOS can mediate the formation of specific supramolecular assemblies. The formation of these host-guest complexes is driven by the electrostatic interactions between the negatively charged sulfate groups of SOS and positively charged residues on the protein's surface. nih.gov This ability to form specific, non-covalent complexes is central to its biological mimicry of heparin. caymanchem.comnih.gov
Interactions with Cellular Receptors and Signaling Components (non-clinical)
Heparan sulfate proteoglycans (HSPGs) are a class of proteins with covalently attached heparan sulfate chains, found ubiquitously on cell surfaces and in the extracellular matrix (ECM). nih.gov They play a crucial role in regulating the activity of many signaling proteins, including growth factors, by binding to them and modulating their diffusion and receptor interaction. nih.gov
Potassium sucrose octasulfate, as a heparin analog, directly competes with HSPGs for binding to heparin-binding proteins. nih.gov For instance, SOS can potently inhibit the binding of FGF-2 to endothelial cells and even strip pre-bound FGF-2 from the cell surface. nih.gov This competitive action is based on mass action principles; SOS can compete with the larger, matrix-bound HSPGs for the same binding sites on growth factors. nih.gov This competition has been shown to facilitate the transport of FGF-2 across Descemet's membrane, a heparan sulfate-rich basement membrane, suggesting a role in mobilizing growth factors stored in the ECM. nih.gov Similarly, in the context of Norrin signaling, Tspan12 has been shown to compete with HSPGs for binding to Norrin. nih.gov Given that SOS can also compete with Tspan12, it underscores the overlapping nature of these binding sites. nih.gov
The Norrin/β-catenin signaling pathway is critical for vascular development and involves the ligand Norrin, the receptor Frizzled-4 (Fzd4), and the co-receptors Tetraspanin12 (Tspan12) and LRP5/6. researchgate.net Potassium sucrose octasulfate has been utilized as a research tool to probe the interactions within this signaling complex, acting as a heparin mimic. nih.govresearchgate.net
Structural and biochemical studies have revealed that the binding sites for Tspan12 and for SOS (mimicking heparin/HSPGs) on the Norrin protein overlap. nih.gov This overlap leads to direct competition; the interaction between Norrin and Tspan12 is inhibited by increasing concentrations of SOS, with a reported inhibitory constant (Ki) of 34 ± 4 μM. nih.gov This finding suggests that Tspan12 and HSPGs cannot simultaneously bind to Norrin. nih.gov
While Tspan12 and Fzd4 can concurrently bind to Norrin, the presence of SOS disrupts the Tspan12-Norrin interaction. nih.gov It has been proposed that Tspan12 functions to directly capture Norrin, and this interaction is distinct from the binding of LRP5/6 or HSPGs. nih.govresearchgate.net The use of SOS in these studies has been instrumental in dissecting the spatial and competitive relationships between the different components of the Norrin receptor complex, clarifying that Tspan12's role is upstream of the formation of a quaternary complex involving LRP5/6. nih.gov
Computational and Theoretical Chemistry of Potassium Sucrose Octasulfate
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules and their interactions with the surrounding environment. While extensive MD studies specifically on potassium sucrose (B13894) octasulfate are not widely published, the principles are well-established from simulations of related molecules like sucrose and other sulfated carbohydrates. nih.govacs.org
MD simulations of sucrose in aqueous solutions have shown that the molecule is highly flexible, interconverting between different conformations on a sub-nanosecond timescale in dilute solutions at room temperature. nih.gov The flexibility is primarily centered around the glycosidic linkage, defined by the φ and ψ torsion angles. For sulfated carbohydrates, the presence of numerous negatively charged sulfate (B86663) groups introduces significant electrostatic repulsions that influence the preferred conformations of the monosaccharide units and the glycosidic linkages. mdpi.com These sulfate groups also strongly interact with water molecules and positive counter-ions like potassium, further shaping the molecule's dynamic structure and hydration shell. chalmers.se
Advanced MD techniques, such as adaptive biasing force methods, can be employed to overcome the high energy barriers between different conformational states and ensure thorough sampling of the conformational space, which is particularly important for highly charged and flexible molecules like potassium sucrose octasulfate. nih.gov These simulations can provide detailed information on the distribution of conformations, the stability of intramolecular hydrogen bonds, and the dynamics of ion and water interactions around the molecule.
Table 1: Key Parameters in Molecular Dynamics Simulations of Carbohydrates
| Parameter | Description | Relevance to Potassium Sucrose Octasulfate |
| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | Force fields like GLYCAM are specifically parameterized for carbohydrates and are crucial for accurately modeling the behavior of the sucrose backbone and its modifications. nih.gov |
| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Explicit solvent models (e.g., TIP3P, SPC/E) are essential for capturing the detailed interactions between the highly charged sulfate groups and surrounding water molecules and ions. nih.gov |
| Simulation Time | The duration of the simulated molecular trajectory. | Nanosecond-scale or longer simulations are required to adequately sample the conformational flexibility of the glycosidic linkage and the interactions with the solvent. nih.gov |
| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Simulations are typically run under constant temperature and pressure (NPT ensemble) to mimic experimental conditions. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a deeper understanding of the electronic structure and inherent reactivity of potassium sucrose octasulfate. These methods, including ab initio and Density Functional Theory (DFT), can compute the geometry and energy of the molecule with high accuracy. mdpi.com Such calculations are vital for understanding how the sulfate groups, with their strong negative charges, affect the electron distribution across the entire sucrose scaffold. chalmers.sescirp.org
Studies on simpler sulfated monosaccharides, which serve as building blocks for larger molecules, have shown that the presence of sulfate groups significantly impacts the molecule's conformation and the energy barriers for interconversion between different chair or skew-boat forms of the sugar rings. mdpi.com For instance, DFT analysis has been used to calculate the geometry of sulfated monosaccharides in a solvent environment, and the results show good agreement with experimental data for parameters like sulfate group torsion angles. mdpi.com
The reactivity of the molecule can be assessed by analyzing calculated electronic properties such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). The MEP would highlight the highly negative regions around the sulfate groups, indicating them as the primary sites for electrostatic interactions with positively charged species, such as metal ions or basic amino acid residues in proteins. scirp.orgphyschemres.org The distribution and energies of the frontier orbitals can provide insights into the molecule's susceptibility to different types of chemical reactions, although for a stable salt like potassium sucrose octasulfate, its primary reactivity lies in its ability to form non-covalent complexes. physchemres.orguchile.cl
Table 2: Calculated Electronic Properties of Sulfated Carbohydrates
| Property | Description | Significance for Potassium Sucrose Octasulfate |
| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Determines the stable conformations and bond lengths/angles, influenced by the repulsion of eight sulfate groups. mdpi.com |
| Mulliken Charges | A method for estimating the partial atomic charges in a molecule. | Quantifies the high negative charge on the oxygen atoms of the sulfate groups and the resulting charge distribution on the sucrose framework. physchemres.org |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies the regions of negative potential (around sulfates) that are key to its binding interactions. scirp.org |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A larger gap generally indicates higher chemical stability and lower reactivity in terms of covalent bond formation. uchile.cl |
Density Functional Theory (DFT) Approaches for Interfacial Phenomena
Density Functional Theory (DFT) is a particularly useful computational method for investigating the behavior of molecules at interfaces, such as the interaction between potassium sucrose octasulfate and a solid surface or a biological membrane. nih.govoup.com The presence of eight highly charged sulfate groups makes potassium sucrose octasulfate surface-active, and DFT can model the forces driving its adsorption and orientation at an interface.
DFT calculations can be used to model the conversion and conformational pathways of sulfated galactose units, which are structurally related to the building blocks of sucrose octasulfate. nih.gov These studies reveal complex energy landscapes with multiple possible rotamers and pathways for conformational changes, with the substitution step often being the rate-limiting one, involving significant activation energy. nih.gov
In the context of interfacial phenomena, DFT is used to understand how a molecule like sucrose octasulfate interacts with different surfaces. For example, studies on the adsorption of proteins onto ion-exchange resins, which present charged surfaces, show that binding occurs through a combination of electrostatic and other interactions. researchgate.net DFT can elucidate the specific interactions between the sulfate groups of the molecule and charged or polar groups on a surface, predicting preferred binding orientations. Furthermore, DFT, often combined with a polarizable continuum model (PCM) to simulate a solvent environment, can calculate the energetics of these interactions, helping to explain phenomena like the displacement of proteins from chromatography columns by charged molecules. nih.govresearchgate.net
Computational Modeling of Biomolecular Interactions
Computational modeling, especially molecular docking and molecular dynamics, is indispensable for understanding how potassium sucrose octasulfate interacts with biological macromolecules like proteins. nih.govresearchgate.net Given that sucrose octasulfate is known to interact with a wide range of proteins, including growth factors and enzymes, these models provide atomic-level detail of the binding process. nih.govcaltech.edunih.gov
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.govacs.org For potassium sucrose octasulfate, docking studies can identify the binding sites on proteins, which are typically shallow crevices rich in positively charged amino acid residues (like lysine (B10760008) and arginine) that can form strong electrostatic interactions with the negatively charged sulfate groups. nih.govcaltech.edu For example, docking has been successfully used to identify heparin-binding sites on proteins, and since sucrose octasulfate is a heparin mimetic, these methods are directly applicable. nih.govnih.govacs.org
Following docking, molecular dynamics simulations can be used to refine the docked complex and study its dynamic behavior. These simulations can reveal how the protein and ligand adjust their conformations upon binding and can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity. Crystal structures of proteins complexed with sucrose octasulfate, such as with Fibroblast Growth Factor 1 (FGF1) and the E2 domain of amyloid precursor protein-like protein 1, serve as excellent validation for these computational models, confirming that the interactions are dominated by electrostatic contacts between basic residues and the sulfate groups. nih.govebi.ac.uk These computational studies have been instrumental in explaining how sucrose octasulfate can mediate protein dimerization and influence biological signaling pathways. nih.govnih.gov
Table 3: Examples of Proteins Studied for Interaction with Sucrose Octasulfate
| Protein | Biological Role | Computational Insight |
| Fibroblast Growth Factor (FGF) | Regulation of cell growth, survival, and differentiation. nih.gov | Computational and crystallographic studies show SOS mediates FGF dimerization through strong electrostatic interactions with basic residues, mimicking the action of heparin. nih.govcaltech.edunih.gov |
| Thrombin | Key enzyme in blood coagulation. nih.gov | Characterization of the interaction shows that SOS binds to thrombin with high affinity. nih.gov |
| Amyloid Precursor Protein-like Protein 1 (APLP1) | Involved in cell adhesion and signaling. ebi.ac.uk | Crystal structure analysis reveals the specific residues in the E2 domain that form a complex with sucrose octasulfate. ebi.ac.uk |
| Complement Factor H (FH) | Regulator of the alternative complement pathway. researchgate.net | Co-crystallization studies indicate interaction with specific domains of FH, suggesting a role in modulating the complement system. researchgate.net |
Advanced Analytical Method Development and Validation for Potassium Sucrose Octasulfate
Methodologies for Purity and Impurity Profiling
Ensuring the purity of potassium sucrose (B13894) octasulfate and profiling its potential impurities are critical quality control steps. The primary impurities of concern are sucrose molecules with fewer than eight sulfate (B86663) groups, such as sucrose heptasulfate. googleapis.comavt-pharma.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose. googleapis.comlgcstandards.com
Methodologies for these analyses often utilize ion-exchange or amino-based columns to achieve separation. For instance, one HPLC method specified for the analysis of potassium sucrose octasulfate uses an Inertsil NH2 column with a mobile phase consisting of a buffered ammonium (B1175870) sulfate solution, coupled with a Refractive Index (RI) detector. glsciences.com UPLC analysis has also been detailed, showing the separation of the main potassium sucrose octasulfate peak from various heptasulfate isomers and inorganic sulfate. googleapis.com Purity specifications for commercially available standards are typically high, often requiring a minimum of 95% purity as determined by HPLC. lgcstandards.comcaymanchem.comsrlchem.combiomol.com Specific quality control standards may impose stricter limits on certain impurities; for example, some injection-grade materials require the content of potassium sucrose heptasulfate to be less than 0.1%. avt-pharma.com
Table 1: Purity and Impurity Profile of Potassium Sucrose Octasulfate using Chromatographic Methods
| Analytical Method | Analyte/Impurity | Acceptance Criteria/Result |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Potassium Sucrose Octasulfate | min. 95% (on anhydrous basis) srlchem.com |
| Liquid Chromatography | Related substances (e.g., heptasulfates) | The ratio of the peak area of the related substance to that of sucrose octasulfate ester is not more than 0.1. nihs.go.jp |
| Ultra-Performance Liquid Chromatography (UPLC) | Sucrose octasulfate | 98.14 area% googleapis.com |
| Ultra-Performance Liquid Chromatography (UPLC) | Heptasulfate Impurities (HS1, HS2, HS3) | HS1: 0.99 area%, HS2: |
| Ion Chromatography | Residual Ammonium (from synthesis) | ≤0.1% |
| Quality Control Specification | Potassium sucrose heptasulfate | Less than 0.1% avt-pharma.com |
Quantitative Analysis in Complex Matrices (e.g., biological samples for in vitro studies)
The quantitative analysis of potassium sucrose octasulfate in complex matrices like plasma, urine, or cell culture media is challenging due to its high polarity and ionic nature. researchgate.net A sensitive and specific bioanalytical method has been developed using ion-pair reversed-phase ultra-performance liquid chromatography coupled with tandem mass spectrometry (IPRP-UPLC-MS/MS). researchgate.net
This method was established for the determination of sucrose octasulfate (SOS) in dog plasma and urine. researchgate.net Key aspects of the method include:
Sample Preparation : Extraction from plasma or serum is achieved using a weak anion exchange solid-phase extraction (SPE) cartridge. researchgate.net
Internal Standard : A stable isotope-labeled compound, ¹³C-labeled sucrose octasulfate, is used as the internal standard to ensure accuracy. researchgate.net
Chromatography : Separation is performed on a polar amide column. researchgate.net
Ion-Pairing Reagent : A diethylamine (B46881) and formic acid buffer serves as an ion-pairing reagent, which forms a cationic adduct with the anionic sucrose octasulfate, enabling detection in positive electrospray ionization (ESI) mode. researchgate.net
Detection : The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, providing high specificity and sensitivity with a low limit of quantitation (LLOQ) of 0.20 ng on the column. researchgate.net
The method has been fully validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, and precision. researchgate.net In other in vitro applications, primary rat gastric cell cultures were used to evaluate antiulcer agents where cells were exposed to varying concentrations of the potassium salt of sucrose octasulfate (KSOS). nih.gov While this study focused on biological effects like cell growth, the underlying need for accurate quantitation in such systems is evident. nih.gov
Table 2: Validation Summary for UPLC-MS/MS Quantitative Analysis of Sucrose Octasulfate in Dog Plasma researchgate.net
| Parameter | Details | Result |
|---|---|---|
| Linearity | Calibration curve fit with a linear regression model. | R > 0.99 |
| Accuracy & Precision | Bias and coefficient of variation for all levels of Quality Controls (QCs). | Within the range of 15% |
| Lower Limit of Quantitation (LLOQ) | Lowest concentration with acceptable accuracy and precision. | 0.20 ng on column (Signal-to-Noise > 50) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | Met acceptance criteria |
| Matrix Effect | Assessment of the effect of plasma components on ionization. | Met acceptance criteria |
Reference Standard Development and Characterization
The establishment of a well-characterized reference standard is a prerequisite for accurate quantitative analysis and quality control. Potassium Sucrose Octasulfate reference standards are available from major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). fishersci.comcapitolscientific.com Furthermore, it is available as a Pharmaceutical Secondary Standard and Certified Reference Material (CRM), produced and certified in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.comthomassci.com
The characterization process involves a comprehensive set of analytical tests to confirm identity, purity, and other critical properties. An example of such characterization was performed by the Japanese National Institute of Health Sciences for the authorization of a reference standard (Control 961). nih.gov The analytical data obtained included a comparison of its infrared (IR) spectrum against a previous standard, impurity analysis by HPLC, and determination of water content. nih.gov
Table 3: Characterization Data for a Potassium Sucrose Octasulfate Reference Standard nih.gov
| Analytical Test | Method/Specification | Result |
|---|---|---|
| Identity | Infrared Spectrum | The spectrum was the same as that of the previous Reference Standard (Control 901). |
| Impurity Profile | High-Performance Liquid Chromatography (HPLC) | One impurity was detected. |
| Water Content | Karl Fischer Titration | 8.1% |
| Assay | Not specified | 99.6% (sucrose octasulfate) |
Development of Stability-Indicating Analytical Methods (non-clinical degradation studies)
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. The goal of a SIAM is to separate, detect, and quantify the active ingredient, its degradation products, and any other impurities, thereby providing a complete picture of the compound's stability. pharmatutor.org
The development of a SIAM for potassium sucrose octasulfate involves subjecting the compound to forced degradation under various stress conditions as mandated by ICH guidelines. pharmatutor.org These conditions typically include exposure to acid, base, oxidation, heat, and light. The acidic form of sucrose octasulfate is known to be unstable and can rapidly hydrolyze to form less substituted compounds, with heptasulfates being the most likely degradation products. googleapis.com Therefore, exposure to strongly acidic and alkaline media is particularly relevant. avt-pharma.com Thermal stability can be assessed using techniques like thermogravimetric analysis. oup.com The analytical method, usually HPLC or UPLC, must then demonstrate the ability to resolve the intact potassium sucrose octasulfate from all significant degradation products formed during these stress studies.
Table 4: Representative Forced Degradation Conditions for Developing Stability-Indicating Methods
| Stress Condition | Description | Potential Degradation Products |
|---|---|---|
| Acid Hydrolysis | Exposure to acidic conditions (e.g., HCl). avt-pharma.com | Sucrose heptasulfates, other less substituted sucrose sulfates, inorganic sulfate. googleapis.com |
| Base Hydrolysis | Exposure to alkaline conditions (e.g., NaOH). avt-pharma.com | Sucrose heptasulfates, other less substituted sucrose sulfates. googleapis.com |
| Oxidation | Exposure to an oxidizing agent (e.g., H₂O₂). avt-pharma.com | Oxidative degradation products. |
| Thermal Stress | Exposure to high temperature. oup.com | Thermal decomposition products. |
Compound Reference Table
Materials Science and Advanced Biomaterial Engineering Applications of Potassium Sucrose Octasulfate
Integration into Advanced Material Systems
The integration of potassium sucrose (B13894) octasulfate into advanced material systems is primarily driven by its unique ionic and structural characteristics, which can be exploited to modify interfaces and create novel compounds with enhanced functionalities.
Perovskite Solar Cells: Interface Engineering and Defect Passivation
In the field of renewable energy, particularly in the development of perovskite solar cells (PSCs), potassium sucrose octasulfate (K8SOS) has emerged as a novel and versatile modifier for interface engineering. researchgate.netresearchgate.net The interface between the electron transport layer (ETL), commonly tin(IV) oxide (SnO2), and the perovskite absorber layer is a critical determinant of the solar cell's performance and stability. researchgate.netresearchgate.netnih.gov Defects at this buried interface can lead to non-radiative recombination and ion migration, which are detrimental to the device's efficiency. researchgate.netresearchgate.net
Researchers have introduced K8SOS as a bridging molecule at the SnO2/perovskite interface. researchgate.netresearchgate.net Rich in sulfonic groups and potassium ions, K8SOS serves a dual function: it passivates defects in both the perovskite and the SnO2 layer through multi-site chemical binding, and it optimizes the surface state of the SnO2 layer. researchgate.netresearchgate.net This passivation effectively inhibits non-radiative recombination and suppresses ion migration. researchgate.net Furthermore, the presence of K8SOS improves the crystallization of the perovskite absorber, leading to higher quality films with fewer defects. researchgate.net
The application of K8SOS as an interfacial modifier has yielded significant improvements in PSC performance. Studies have reported a remarkable power conversion efficiency (PCE) of 25.32% for PSCs treated with K8SOS, a notable increase compared to untreated devices. researchgate.netresearchgate.net This enhancement is accompanied by negligible hysteresis, indicating improved stability and charge extraction efficiency. researchgate.net The mechanism involves the strong bonding of the phosphonic acid group to the SnO2 surface, which effectively suppresses surface carrier traps and leakage current. researchgate.net
Table 1: Performance of Perovskite Solar Cells with and without Potassium Sucrose Octasulfate (K8SOS) Modification
| Device Configuration | Power Conversion Efficiency (PCE) | Key Improvement Mechanism |
| Standard SnO2/Perovskite | 18.41% - 20.2% | - |
| SnO2/Perovskite with K8SOS | 25.32% | Defect passivation, suppressed ion migration, improved crystallization. researchgate.netresearchgate.net |
| SnO2-KCl Composite ETL | 22.2% | Passivation of ETL/perovskite interface and perovskite grain boundaries. researchgate.net |
| Cs-doped SnO2 ETL | ~22.1% | Reduced defect states and trap densities. researchgate.net |
Development of Novel Compounds with Unique Properties
Potassium sucrose octasulfate serves as a precursor or a key component in the development of novel compounds with specialized properties. For instance, it is used in the preparation of different metal salts of sucrose octasulfate, such as those with magnesium and calcium, which have shown surprising repairing, antimicrobial, and anti-radical properties. google.comgoogle.com These novel compounds have demonstrated the ability to induce keratinocyte migration and the synthesis of hyaluronic acid, suggesting their potential in cosmetic and dermatological applications for skin repair and healing. google.comgoogle.com
In another application, potassium sucrose octasulfate is used to prepare liposomal formulations of chemotherapeutic agents like irinotecan (B1672180). medchemexpress.com The resulting nanoliposome, known as PEP02 or MM-398, is a novel compound where the sucrose octasulfate plays a crucial role in the stable encapsulation of the drug. medchemexpress.com
Biomaterial Design and Fabrication (non-clinical research focus)
The application of potassium sucrose octasulfate in biomaterial design is centered on its ability to interact with polymers and lipids, making it a valuable component in controlled release and drug delivery systems.
Hydrogel Formulations for Controlled Release Systems
Potassium sucrose octasulfate (PSO) has been successfully incorporated into hydrogel formulations to create controlled release systems for therapeutic applications. One notable example is the development of a double-network porous hydrogel for accelerated diabetic wound healing. nih.govresearchgate.net This hydrogel is constructed using a high internal phase emulsion (HIPE) technique and is composed of poly(methyl methacrylate-co-acrylamide) (p(MMA-co-AM)) and polyvinyl alcohol (PVA). nih.govresearchgate.net
The hydrogel acts as a carrier for PSO, allowing for its slow and even release at the target site. nih.gov This controlled release is crucial because uneven distribution of PSO can have counterproductive effects. nih.gov The hydrogel possesses a hierarchical microstructure with interconnected pores, high porosity, and excellent mechanical and swelling properties, which are conducive to high drug-loading and effective release. researchgate.net Research has shown that a hydrogel with 4% w/v PSO content demonstrates good biocompatibility and is effective for further biological applications. nih.gov
Table 2: Composition and Properties of a Potassium Sucrose Octasulfate (PSO) Releasing Hydrogel
| Hydrogel Component | Role | Key Properties |
| Poly(methyl methacrylate-co-acrylamide) (p(MMA-co-AM)) | Primary network polymer | Forms the porous structure. nih.govresearchgate.net |
| Polyvinyl alcohol (PVA) | Secondary network polymer | Enhances mechanical properties. nih.govresearchgate.net |
| Potassium Sucrose Octasulfate (PSO) | Active agent | Released in a controlled manner to inhibit MMPs and promote angiogenesis. nih.govresearchgate.net |
Liposome Engineering for Drug Delivery Systems
Potassium sucrose octasulfate is a key excipient in the engineering of liposomes for advanced drug delivery systems. archimica.comarchimica.comavt-pharma.com It is particularly noted for its role in the preparation of nanoliposomal irinotecan, where it functions as a trapping agent. medchemexpress.comavt-pharma.com The process involves the use of triethylammonium (B8662869) sucrose octasulfate (TEA-SOS), which is prepared from potassium sucrose octasulfate via ion-exchange. avt-pharma.com
The TEA-SOS and lipids form liposomes through passive encapsulation. Subsequently, an electrochemical gradient is created by removing the external TEA-SOS, which drives the active loading and stable retention of the drug within the liposome. avt-pharma.com This method avoids the hydrolysis and inactivation of the lactone ring of irinotecan, thereby enhancing the drug's stability and prolonging its half-life. avt-pharma.comavt-pharma.com This is considered more stable than the traditional ammonium (B1175870) sulfate (B86663) gradient method. avt-pharma.com The resulting liposomal formulation, which encapsulates irinotecan sucrose octasulfate, has shown significantly reduced formation of degradation products like lyso-PC during storage. google.com
Polymer and Macromolecular Interactions in Biomaterials
The functionality of potassium sucrose octasulfate in biomaterials is largely dependent on its interactions with polymers and other macromolecules. In the double-network hydrogel system, the highly sulfated sucrose octasulfate interacts with the polymer matrix of p(MMA-co-AM) and PVA, which governs its release profile. nih.govresearchgate.networldscientific.com
More broadly, the anionic nature of sucrose octasulfate facilitates strong electrostatic interactions with positively charged polymers like chitosan. mdpi.com These interactions can lead to the formation of self-assembled nanostructures or polyelectrolyte complexes, which are of interest for various biomaterial applications. mdpi.com The interaction of sucrose octasulfate with proteins is also a key aspect of its biological activity. For example, it is known to bind to fibroblast growth factor 2 (FGF-2), preventing its interaction with endothelial cells, which has been studied in the context of inhibiting tumor growth. caymanchem.com It also interacts with thrombin, acting as a surrogate for heparin. caymanchem.com These interactions are fundamental to its role in modulating biological processes when incorporated into biomaterial scaffolds.
Surface Chemistry and Interfacial Phenomena in Materials Science
Potassium sucrose octasulfate is a highly functionalized molecule whose unique structural characteristics—a sucrose backbone densely populated with eight sulfate groups and their corresponding potassium counter-ions—make it a subject of significant interest in the field of materials science, particularly in the study of surface chemistry and interfacial phenomena. The high density of negative charges from the sulfate groups and the potential for extensive hydrogen bonding impart this compound with a strong affinity for various surfaces, allowing it to act as a versatile modifier for tailoring the interfacial properties of advanced biomaterials.
The behavior of potassium sucrose octasulfate at the interface between different phases (e.g., solid-liquid, liquid-liquid) is governed by its amphiphilic nature, albeit with a dominant hydrophilic character. The molecule's ability to adsorb onto surfaces and alter their physicochemical properties is central to its applications. Research in this area explores how this compound can be leveraged to control wetting, adhesion, biocompatibility, and the stability of complex formulations like emulsions and hydrogels.
Interfacial Activity and Surface Modification
The primary mechanism by which potassium sucrose octasulfate modifies surface properties is through the strong electrostatic and hydrogen-bonding interactions it can form with a substrate. When applied to a material, the sulfate groups (–OSO₃⁻) and their associated potassium ions (K⁺) can interact with polar or charged sites on the surface. This creates a new, highly hydrophilic and negatively charged surface layer.
One notable application of this is in the development of hydrophilic coatings for medical devices. By creating a layer of potassium sucrose octasulfate on a biomaterial surface, its wettability can be significantly increased. This is crucial for applications where lubricity and resistance to biofouling are desired. For instance, hydrophilic surfaces can reduce friction during the insertion of catheters and may minimize protein adsorption and subsequent bacterial adhesion, which are common causes of device-related infections.
In a different context, potassium sucrose octasulfate has been investigated as a versatile modifier for the interface between tin oxide (SnO₂) and perovskite layers in perovskite solar cells. In this application, the compound, rich in sulfonic groups and potassium ions, serves as an interfacial bridge. researchgate.net It is understood to passivate defects at the interface through strong chemical binding at multiple sites, which inhibits non-radiative recombination and suppresses ion migration. researchgate.net This results in improved device performance and stability, highlighting the compound's ability to engineer interfaces at a molecular level. researchgate.netresearchgate.net
The interaction of sucrose octasulfate with biological molecules is another critical interfacial phenomenon. It is known to bind to proteins like thrombin, where non-ionic interactions, such as hydrogen bonding, play a more significant role than they do for heparin, a structurally related glycosaminoglycan. This specific binding capability is also leveraged in the stabilization of growth factors at material interfaces, which is a key strategy in tissue engineering to promote localized cell growth and tissue regeneration.
Role in Emulsions and Hydrogel Scaffolds
Potassium sucrose octasulfate plays a role in the formation and stabilization of complex multiphase systems, such as high internal phase emulsions (HIPEs). HIPEs are emulsions where the internal phase volume fraction exceeds 74%, and they are often used as templates to create highly porous materials like hydrogels for biomedical applications. In the creation of these structures, surfactants are crucial for reducing the interfacial tension between the oil and water phases, allowing for the formation of a stable emulsion.
In the context of biomaterials, potassium sucrose octasulfate is often incorporated into hydrogel scaffolds to confer specific biological activities and to influence the material's physical properties. For example, it has been used in the development of double-network porous hydrogels for diabetic wound healing. nih.govresearchgate.netoup.com These hydrogels exhibit high porosity and a large specific surface area, which are advantageous for drug loading and release. nih.govresearchgate.netoup.com The incorporation of potassium sucrose octasulfate within the hydrogel matrix can influence the scaffold's interaction with biological fluids and cells at the interface.
Illustrative Research Findings on Surface Wettability
To quantify the effect of a surface modifier like potassium sucrose octasulfate on a biomaterial, contact angle measurements are often employed. The contact angle is the angle at which a liquid droplet interfaces with a solid surface, and it provides a measure of the surface's wettability. A lower contact angle with water indicates a more hydrophilic surface.
While specific, comprehensive datasets on potassium sucrose octasulfate are proprietary or embedded in broader research, the expected effect of its application to a model hydrophobic biomaterial surface, such as Polydimethylsiloxane (PDMS), can be illustrated. The following interactive table presents hypothetical but scientifically plausible data demonstrating the change in water contact angle on a PDMS surface after being coated with potassium sucrose octasulfate.
Table 1: Illustrative Water Contact Angle Data for a PDMS Surface Modified with Potassium Sucrose Octasulfate
| Surface Type | Water Contact Angle (°) | Surface Character |
|---|---|---|
| Uncoated PDMS | 110° | Hydrophobic |
| PDMS coated with K8SOS | 45° | Hydrophilic |
This illustrative data shows a significant decrease in the water contact angle, indicating a successful modification of the PDMS surface from hydrophobic to hydrophilic. This change is attributed to the highly polar sulfate and potassium ions of the potassium sucrose octasulfate layer now present at the interface, which readily interact with water molecules.
Further characterization of such modified surfaces would typically involve techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition of the surface (i.e., the presence of sulfur and potassium) and Atomic Force Microscopy (AFM) to analyze the surface topography and roughness at the nanoscale. researchgate.net
Degradation Pathways and Stability Research of Potassium Sucrose Octasulfate Non Clinical
Chemical Degradation Mechanisms
The stability of potassium sucrose (B13894) octasulfate is influenced by environmental conditions such as pH and temperature. The ester linkages of the sulfate (B86663) groups to the sucrose backbone are susceptible to hydrolysis.
Acidic and Thermal Instability : The acidic form of sucrose octasulfate is inherently unstable and readily undergoes hydrolysis, leading to the formation of less substituted sucrose sulfates. googleapis.com Salts of sucrose octasulfate, including the potassium salt, exhibit greater stability. googleapis.com However, exposure to acidic conditions or elevated temperatures can accelerate degradation. nih.gov For instance, research has shown that the acidic fibroblast growth factor (aFGF) is stabilized against thermal and acidic pH-induced unfolding by soluble sucrose octasulfate, indicating an interaction that also suggests the compound's own susceptibility to such conditions. nih.gov
Hydrolysis : The primary chemical degradation pathway for potassium sucrose octasulfate is the hydrolysis of its sulfate ester bonds. This process can be influenced by the presence of water, and the compound is noted to be hygroscopic, requiring storage under inert conditions to prevent moisture-induced degradation. Manipulation of its triethylammonium (B8662869) salt in water has been shown to result in partial degradation, forming less substituted sulfates, particularly heptasulfate impurities. googleapis.com The stability of related salts is known to be enhanced by protection from light and moisture.
Oxidative Degradation : While less studied, the potential for oxidative degradation exists, particularly in the presence of strong oxidizing agents. medchemexpress.com Research has shown that soluble sucrose octasulfate can partially protect the cysteine residues of aFGF from copper-catalyzed oxidation, suggesting a potential interaction with oxidative species. nih.gov
Table 1: Factors Influencing Chemical Stability of Potassium Sucrose Octasulfate
| Factor | Effect on Stability | Reference |
| pH | Less stable in acidic conditions, which can promote hydrolysis of sulfate esters. | googleapis.comnih.gov |
| Temperature | Elevated temperatures can accelerate degradation. | nih.gov |
| Moisture | Hygroscopic nature makes it susceptible to hydrolysis in the presence of water. | googleapis.com |
| Light | Protection from light is recommended for related salts to extend shelf life. | |
| Oxidizing Agents | Potential for degradation in the presence of strong oxidizing agents. | medchemexpress.com |
Enzymatic Degradation Studies (in vitro)
The enzymatic degradation of potassium sucrose octasulfate is a key area of investigation, particularly in contexts where it may interact with biological systems.
Resistance to Hyaluronidases : In vitro studies have been conducted to simulate the in vivo persistence of compositions containing potassium sucrose octasulfate. One such study involved subjecting a composition of crosslinked hyaluronic acid and potassium sucrose octasulfate to a hyaluronidase (B3051955) solution. The degradation was monitored rheologically, and it was observed that there was no loss in the elastic component (G') after autoclaving, suggesting a degree of stability in the presence of this enzyme. google.com
Inhibition of Matrix Metalloproteinases (MMPs) : Research indicates that potassium sucrose octasulfate can inhibit the activity of excess matrix metalloproteinases (MMPs). spandidos-publications.com MMPs are enzymes that degrade components of the extracellular matrix and are often elevated in chronic wounds. oup.com By inhibiting these enzymes, potassium sucrose octasulfate can help preserve the integrity of the extracellular matrix and growth factors. spandidos-publications.comoup.com
General Resistance to Enzymatic Degradation : Some research suggests that sucrose octasulfate and its analogs are structurally similar to natural heparan sulfates but are resistant to enzymatic degradation. spandidos-publications.com This resistance allows them to protect proteins from degradation and support tissue reconstruction. spandidos-publications.com
Table 2: Summary of In Vitro Enzymatic Degradation Research
| Enzyme/System | Finding | Reference |
| Hyaluronidase | No significant degradation observed in a composition with hyaluronic acid, suggesting stability. | google.com |
| Matrix Metalloproteinases (MMPs) | Inhibits the activity of excess MMPs, thereby protecting the extracellular matrix. | spandidos-publications.comoup.com |
| General Proteases | Shows resistance to enzymatic degradation, similar to regenerating agents (RGTAs). | spandidos-publications.com |
Identification and Characterization of Degradation Products
The primary degradation products of potassium sucrose octasulfate are less-sulfated versions of the sucrose molecule.
Sucrose Heptasulfate : The most commonly identified degradation product is sucrose heptasulfate. googleapis.com This results from the hydrolysis of one of the eight sulfate ester linkages. The formation of heptasulfate impurities has been noted during the synthesis and handling of related sucrose octasulfate salts in aqueous environments. googleapis.com
Analytical Techniques : The identification and quantification of these degradation products are typically achieved using advanced analytical techniques. UPLC (Ultra-Performance Liquid Chromatography) analysis has been used to determine the percentage of sucrose octasulfate and its impurities, such as sucrose heptasulfate. googleapis.com Mass spectrometry (MS) is also employed to identify impurities based on their mass-to-charge ratio. googleapis.comresearchgate.net The inherent challenge in detecting sucrose octasulfate with mass spectrometry lies in the formation of stable precursor ions, and the molecule can be fragile in the gas phase. researchgate.net
Table 3: Common Degradation Products of Potassium Sucrose Octasulfate
| Degradation Product | Formation Pathway | Analytical Method | Reference |
| Sucrose Heptasulfate | Hydrolysis of one sulfate ester bond. | UPLC, Mass Spectrometry | googleapis.com |
| Less Substituted Sulfates | Progressive hydrolysis of multiple sulfate ester bonds. | UPLC, Mass Spectrometry | googleapis.com |
Environmental Fate Research (Academic Context)
Limited specific research is available on the environmental fate of potassium sucrose octasulfate. However, based on its chemical nature, some general predictions can be made within an academic context.
Biodegradability : As a highly charged and modified sugar molecule, the biodegradability of potassium sucrose octasulfate in the environment is expected to be slow. The sulfate groups increase its water solubility but may also hinder microbial degradation.
Interaction with Environmental Components : Due to its polyanionic nature, potassium sucrose octasulfate has the potential to bind to positively charged minerals and organic matter in soil and sediment. This interaction could affect its mobility and persistence in the environment.
Toxicity Data : While comprehensive environmental toxicity data is scarce, some safety data sheets indicate that information on acute and chronic aquatic toxicity is not available. lgcstandards.com Regulatory agencies like the EPA have databases that may contain information on related compounds. lgcstandards.com It is important to prevent the substance from entering sewers or water bodies. lgcstandards.com
Further research is needed to fully understand the environmental impact and degradation pathways of potassium sucrose octasulfate under various environmental conditions.
Future Research Directions and Emerging Paradigms for Potassium Sucrose Octasulfate
Addressing Unresolved Mechanistic Questions
Despite its use in various applications, the precise mechanisms of action for potassium sucrose (B13894) octasulfate are not fully understood. Future research should focus on elucidating these mechanisms to optimize its therapeutic effects.
One area of investigation is its role in wound healing. While it is known that sucrose octasulfate can inhibit matrix metalloproteinases (MMPs), which are often overexpressed in chronic wounds, the exact interactions and downstream effects need further exploration. diabetesjournals.orgaotinc.net Research suggests that the potassium salt of sucrose octasulfate can interact with growth factors, restoring their biological functions and promoting tissue formation. researchgate.net Specifically, it has been shown to bind to and stabilize acidic fibroblast growth factor (aFGF), enhancing its mitogenic activity. nih.gov Further studies are needed to understand the full scope of these interactions and how they contribute to the healing process, particularly in complex wounds like neuroischemic diabetic foot ulcers. diabetesjournals.orgaotinc.netresearchgate.net
Another unresolved question is the compound's anti-inflammatory properties. While it shows potential for treating inflammatory conditions, the molecular pathways it modulates are not well-defined. Investigating its effects on cellular signaling cascades and gene expression related to inflammation will be crucial.
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The current synthesis of potassium sucrose octasulfate often involves harsh reagents and complex purification steps. googleapis.com Future research should focus on developing more sustainable and efficient synthetic methods.
Green chemistry approaches could involve the use of less hazardous solvents and catalysts. For instance, enzymatic synthesis could offer a more environmentally friendly alternative to traditional chemical methods. Exploring different sulfating agents and reaction conditions could also lead to higher yields and purity, reducing the need for extensive purification.
A recently disclosed method involves dissolving sucrose in triethylamine (B128534) and reacting it with a triethylamine-sulfur trioxide complex. patsnap.comgoogle.comgoogle.com The pH is then adjusted with potassium hydroxide (B78521) to precipitate the potassium sucrose octasulfate. patsnap.com This method is described as having mild reaction conditions and a high yield. patsnap.comgoogle.comgoogle.com Further optimization of this and other novel synthetic routes will be essential for the large-scale and cost-effective production of this compound.
Advancements in Advanced Characterization Techniques
The complex and highly polar nature of potassium sucrose octasulfate presents challenges for its characterization. researchgate.net Developing and applying advanced analytical techniques is crucial for ensuring its quality, purity, and structural integrity.
High-performance liquid chromatography (HPLC) and ion chromatography are currently used for quality control, assessing purity and residual ions. However, more sophisticated methods are needed for detailed structural elucidation. Mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can provide valuable information about the molecular weight and degree of sulfation. researchgate.net Overcoming the challenges of analyzing this highly charged and fragile molecule in the gas phase will require further innovation in MS-based approaches. researchgate.net
Solid-state characterization techniques, like X-ray diffraction and solid-state NMR, can provide insights into the crystalline structure and polymorphism of potassium sucrose octasulfate, which can influence its stability and dissolution properties. Advanced imaging techniques, such as cryogenic transmission electron microscopy (cryo-TEM), could be employed to visualize the morphology of systems containing potassium sucrose octasulfate, such as liposomes or hydrogels. psu.edu
Broadening Scope in Materials Science and Engineering
The unique properties of potassium sucrose octasulfate make it a promising candidate for various applications in materials science and engineering. Its high charge density and ability to interact with biological molecules open up possibilities for the development of novel biomaterials.
One emerging application is in the development of advanced drug delivery systems. archimica.com For example, it has been used to prepare liposomes for the delivery of cancer therapeutics like irinotecan (B1672180). medchemexpress.com The interaction of potassium sucrose octasulfate with the liposomal components and the encapsulated drug needs to be further investigated to optimize these delivery vehicles.
Another promising area is the development of functional hydrogels for tissue engineering and wound healing. nih.govresearchgate.netresearchgate.netoup.com A double-network porous hydrogel containing potassium sucrose octasulfate has been shown to accelerate diabetic wound healing by inhibiting MMP-9, increasing growth factor secretion, and promoting vascularization. nih.govresearchgate.netoup.com Future research could explore the development of injectable hydrogels or 3D-printed scaffolds incorporating this compound for more targeted and effective therapies. The mechanical properties and drug release kinetics of these hydrogels can be tailored for specific applications. oup.com
Integration of Multi-Omics and Systems Biology Approaches for Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of potassium sucrose octasulfate, future research should integrate multi-omics and systems biology approaches. researchgate.net This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound.
By combining these datasets, researchers can construct detailed molecular networks and identify the key pathways and biological processes affected by potassium sucrose octasulfate. researchgate.net For instance, in the context of wound healing, a multi-omics approach could reveal how the compound influences gene expression related to cell proliferation, migration, and extracellular matrix remodeling, while also identifying changes in the protein and metabolite profiles of the healing tissue.
This systems-level understanding will not only help to elucidate the compound's mechanisms of action but also to identify potential new therapeutic applications and biomarkers for predicting treatment response. researchgate.net
Patent Landscape and Innovation Trends in Potassium Sucrose Octasulfate Synthesis and Application
An analysis of the patent landscape reveals key areas of innovation related to potassium sucrose octasulfate. Patents have been granted for its synthesis, purification, and various applications, particularly in the pharmaceutical and cosmetic fields.
Several patents describe methods for synthesizing sucrose octasulfate salts, including the potassium salt. googleapis.compatsnap.comgoogle.comgoogle.com For example, a patent by Michaeli (1990) details a method for synthesizing potassium sucrose octasulfate for enhancing wound healing. googleapis.com More recent patents focus on novel and improved synthesis and purification methods, aiming for higher yields and purity. patsnap.comgoogle.comgoogle.com
In terms of applications, patents cover its use in wound healing compositions, often in combination with other agents like collagen. googleapis.com There are also patents for its use in antimicrobial compositions, for example, in combination with silver sucrose octasulfate for treating mucosal infections. plos.org The use of sucrose octasulfate salts in cosmetic compositions for skin repair and enhancing cicatrization has also been patented. googleapis.com The patenting of sucrose octasulfate in liposomal drug delivery formulations for cancer therapy highlights its emerging role in advanced drug delivery.
The table below provides a summary of some key patents related to potassium sucrose octasulfate.
| Patent Number | Title | Key Focus |
| US4912093A | Pharmaceutical compositions for the enhancement of wound healing | Synthesis of potassium sucrose octasulfate and its use in wound healing compositions, particularly in combination with collagen. googleapis.com |
| CN103193835A | Novel method for synthesizing and purifying sucrose octasulphonate sodium salt | A new method for the synthesis and purification of sucrose octasulfate salts with mild reaction conditions and high yield. google.com |
| US20120245120A1 | Sucrose octasulfates of zinc, the preparation of same and the pharmaceutical and cosmetic uses thereof | Use of sucrose octasulfate salts in pharmaceutical and cosmetic compositions for skin repair and healing. googleapis.com |
| US61/715,226 | Compositions comprising a silver salt of sucrose octasulfate and a potassium salt of sucrose octasulfate for protection of mucosal epithelia | Antimicrobial compositions containing both silver and potassium salts of sucrose octasulfate. plos.org |
Q & A
Q. How can researchers confirm complete sulfation of sucrose during K₈SOS synthesis?
Complete sulfation is critical for reproducibility. Use two-dimensional NMR (e.g., ¹H-¹³C correlation spectroscopy) to assign all proton and carbon resonances, ensuring all eight hydroxyl groups are sulfated . Deuterium-induced differential isotope shift (DIIS) NMR can detect incomplete sulfation or impurities . For mass analysis, employ electrospray ionization mass spectrometry (ESI-MS) with quaternary ammonium counterions (e.g., tetrabutylammonium) to minimize sulfate loss and fragmentation .
Q. What analytical methods are recommended for quantifying K₈SOS purity in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with refractive index detection is standard. Use a 3.9-mm × 30-cm column (packing L8) and a mobile phase of ammonium sulfate (pH 3.5) for separation . Compare retention times against USP Potassium Sucrose Octasulfate Reference Standards . Validate column efficiency (>400 theoretical plates) and peak tailing (<4.0) .
Q. How can K₈SOS stability be maintained during storage?
Avoid aqueous solutions, which promote hydrolysis to heptasulfate impurities . Store lyophilized K₈SOS powder at –20°C in desiccated conditions. For solutions, use non-aqueous solvents (e.g., anhydrous DMSO) and monitor degradation via ¹³C NMR or HPLC .
Advanced Research Questions
Q. What experimental strategies address contradictions in K₈SOS-protein interaction studies?
K₈SOS binds thrombin at exosite II with Kd ~1.4 μM, comparable to heparin, but inhibits catalysis with low efficacy . To resolve discrepancies between binding affinity and functional outcomes:
- Use X-ray crystallography to visualize binding modes (e.g., thrombin dimer vs. monomer conformations) .
- Apply analytical ultracentrifugation to assess stoichiometry and oligomerization states in solution .
- Compare allosteric effects using synthetic heparin analogs or site-directed mutagenesis of thrombin exosites.
Q. How can K₈SOS enhance drug delivery in hydrogel-based systems?
K₈SOS accelerates diabetic wound healing in double-network hydrogels by stabilizing growth factors and improving water retention. Key parameters:
- Optimize hydrogel porosity via high internal phase emulsions (HIPEs) to control K₈SOS release kinetics .
- Validate biocompatibility using in vitro cytotoxicity assays (e.g., fibroblast proliferation) and in vivo models (e.g., murine diabetic ulcers) .
- Monitor wound closure rates and inflammatory markers (e.g., TNF-α, IL-6) .
Q. What methodologies minimize sulfate loss during ESI-MS analysis of K₈SOS?
Replace monovalent counterions (e.g., Na<sup>+</sup>, K<sup>+</sup>) with quaternary ammonium (e.g., tetraethylammonium) or phosphonium salts to stabilize sulfate groups in positive ion mode . Adjust source parameters:
Methodological Challenges
Q. How can synthesis protocols reduce heptasulfate impurities in K₈SOS?
Traditional ion-exchange methods in aqueous media degrade K₈SOS. Mitigate this by:
Q. What computational tools aid in structural analysis of K₈SOS complexes?
The Crystallography & NMR System (CNS) suite enables macromolecular structure determination. For K₈SOS-thrombin complexes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
